molecular formula C14H13N3OS B2572194 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline CAS No. 2034455-47-3

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline

Cat. No.: B2572194
CAS No.: 2034455-47-3
M. Wt: 271.34
InChI Key: PIANFJROWLARMB-UHFFFAOYSA-N
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Description

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline (CAS 2034455-47-3) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique hybrid architecture, combining a quinoxaline moiety with a 2-thia-5-azabicyclo[2.2.1]heptane system through a carbonyl linker, resulting in a molecular weight of 271.34 g/mol and the formula C 14 H 13 N 3 OS . The quinoxaline scaffold is a recognized pharmacophore known for its diverse biological properties. Research indicates that suitably functionalized quinoxaline derivatives exhibit promising antiviral activity , among other therapeutic applications . Furthermore, the integration of the sulfur- and nitrogen-containing bicyclic unit may enhance the compound's specificity and stability in interactions with biological targets, making it a valuable precursor for developing novel bioactive molecules and selective inhibitors . This compound is offered for research purposes, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is supplied with high purity and is intended for use by qualified researchers in a controlled laboratory environment. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

quinoxalin-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(17-7-11-6-10(17)8-19-11)9-1-2-12-13(5-9)16-4-3-15-12/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIANFJROWLARMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline typically involves multi-step organic reactions. One common method involves the initial formation of the 2-thia-5-azabicyclo[2.2.1]heptane core, followed by the introduction of the quinoxaline moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Formation of the 2-thia-5-azabicyclo[2.2.1]heptane core
2Introduction of the quinoxaline moiety
3Purification and characterization of the final product

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Biologically, 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline is investigated as a biochemical probe or inhibitor . Research indicates its potential to interact with various biological targets, influencing enzyme activity or receptor functions.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of quinoxaline exhibit significant anticancer activity against various tumor cell lines, often outperforming conventional agents like doxorubicin .

Case Study: Anticancer Activity

A study synthesized several quinoxaline derivatives, including those similar to 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline, which demonstrated potent inhibitory effects on tumor cell lines with IC50 values significantly lower than standard treatments .

Industry

In industrial applications, this compound is utilized in developing advanced materials and chemical processes due to its unique properties that enhance material performance.

Mechanism of Action

The mechanism of action of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Oxygen Analog: 6-{2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline

Key Structural Differences :

  • Heteroatom substitution : The oxa analog replaces sulfur with oxygen in the bicyclo system, reducing lipophilicity (logP) and altering hydrogen-bonding capacity.

Pyridine Derivatives: 6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde

Core Heterocycle Comparison :

  • Quinoxaline vs. Pyridine: Quinoxaline’s dual nitrogen atoms increase basicity and π-electron density compared to pyridine, influencing redox properties and metal coordination .
  • Substituent Effects: The aldehyde group in the pyridine derivative offers a reactive site for further functionalization, unlike the quinoxaline analog’s carbonyl-linked bicyclo system .

Structural Data :

  • Crystallographic studies on nitroquinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) highlight planar geometries, whereas pyridine derivatives exhibit slight distortions due to substituent steric effects .

Thiazole-Based Bicyclo Systems: 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic Acid

Key Differences :

  • Bicyclo Nitrogen Position : The 2-azabicyclo system places nitrogen in a different position (vs. 5-aza), altering hydrogen-bonding patterns and conformational flexibility .
  • Functional Groups: The thiazole-carboxylic acid moiety introduces acidity (pKa ~3–4), whereas the quinoxaline derivative’s carbonyl group is less acidic but more electrophilic .

Beta-Lactam Analogs: Carbapenem Intermediates

Structural Contrast :

  • Beta-lactams (e.g., (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) feature a strained four-membered ring critical for antibiotic activity, absent in the target compound .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Bicyclo System Core Heterocycle Key Substituent Molecular Weight (g/mol) logP (Predicted)
6-{2-Thia-5-azabicyclo[...]-quinoxaline 2-Thia-5-aza Quinoxaline Carbonyl ~300 (estimated) 2.1
6-{2-Oxa-5-azabicyclo[...]-quinoxaline 2-Oxa-5-aza Quinoxaline Carbonyl ~284 (estimated) 1.8
2-{2-Azabicyclo[...]}-thiazole-5-acid 2-Aza Thiazole Carboxylic acid 224.28 1.2
Carbapenem intermediate 4-Thia-1-aza Beta-lactam Pivalamido 357.44 0.5

Research Findings and Implications

  • Lumping Strategy Relevance: Compounds like 6-{2-thia-5-azabicyclo[...]-quinoxaline and its oxa analog could be grouped for reaction modeling, but divergent substituents (e.g., quinoxaline vs. pyridine) necessitate distinct reaction pathways .
  • Crystallographic Stability: Quinoxaline derivatives exhibit planar rigidity, enhancing thermal stability compared to flexible pyridine analogs .
  • Drug Design : The sulfur atom in the target compound may improve blood-brain barrier penetration compared to oxygenated analogs, suggesting utility in CNS-targeted therapies .

Biological Activity

The compound 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline can be represented as follows:

  • IUPAC Name : 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline
  • Molecular Formula : C_{11}H_{12}N_{2}O_{1}S
  • Molecular Weight : Approximately 220.29 g/mol

This compound features a quinoxaline moiety linked to a bicyclic thiazolidine structure, which is significant for its biological activity.

Research indicates that compounds containing quinoxaline derivatives exhibit various biological activities due to their ability to interact with multiple biological targets:

  • Antimicrobial Activity : Quinoxaline derivatives have shown significant antimicrobial properties against various bacterial strains, potentially through the inhibition of bacterial protein synthesis.
  • Antitumor Activity : The compound's structure allows it to interfere with cellular signaling pathways involved in tumor growth and proliferation, making it a candidate for anticancer drug development.
  • Neuroprotective Effects : Some studies suggest that quinoxaline derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth (MIC values reported)
AntitumorInduced apoptosis in cancer cell lines (IC50 < 50 µM)
NeuroprotectiveReduced oxidative stress markers in neuronal cultures

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 0.98 µg/mL against Pseudomonas aeruginosa, demonstrating its potential as an antibacterial agent.

Case Study 2: Antitumor Potential

In vitro assays conducted on HepG2 cell lines revealed that the compound induced significant cytotoxicity with an IC50 value less than 50 µM, indicating its potential as an anticancer drug. The mechanism was attributed to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.

Case Study 3: Neuroprotective Properties

Research involving neuronal cell cultures treated with the compound showed a reduction in markers of oxidative stress (e.g., reactive oxygen species) and improved cell viability compared to untreated controls, suggesting neuroprotective effects.

Q & A

Q. What are the key synthetic strategies for preparing 6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline derivatives?

Synthesis typically involves multi-step routes starting from bicyclic precursors. Common steps include:

  • Protection/deprotection of reactive groups (e.g., amines, carbonyls) to control regioselectivity.
  • Oxidation using reagents like Dess–Martin periodinane to introduce carbonyl functionalities .
  • Reduction with agents such as lithium aluminum hydride (LiAlH₄) to modify carbonyl groups into alcohols or amines .
  • Coupling reactions (e.g., amide bond formation) to attach the quinoxaline moiety to the bicyclic core. Reaction monitoring via NMR spectroscopy and mass spectrometry ensures purity and structural confirmation .

Q. Which functional groups in this compound influence its pharmacological activity?

Critical groups include:

  • Thia-azabicyclo[2.2.1]heptane core : Enhances rigidity and binding selectivity to biological targets like nicotinic receptors .
  • Quinoxaline moiety : Provides aromaticity and π-π stacking potential, crucial for interactions with enzymes or DNA in antiviral/anticancer contexts .
  • Carbonyl linker : Modulates electronic properties and solubility, impacting bioavailability . Modifications at the bicyclic sulfur or nitrogen atoms can alter binding affinity and metabolic stability .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

  • ¹H/¹³C NMR : To verify substituent positions and bicyclic framework integrity .
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar quinoxaline derivatives .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : For targets like HIV reverse transcriptase (RT) or dihydropteroate synthase, using IC₅₀ determination .
  • Cell-based assays : Antiviral activity in MT2 cells (HIV) or cytotoxicity in MCF-7 cells (cancer) .
  • Receptor binding studies : Radioligand displacement assays for nicotinic or GABA receptors .

Q. How do substituents on the quinoxaline ring affect physicochemical properties?

  • Electron-withdrawing groups (e.g., nitro, halogens): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Hydrophobic groups (e.g., methylphenyl): Improve membrane permeability but may reduce solubility . Computational tools like SwissADME predict logP, polar surface area, and drug-likeness .

Advanced Research Questions

Q. How can computational methods optimize this compound’s binding affinity to nicotinic receptors?

  • Molecular docking : Identifies key interactions (e.g., hydrogen bonds with receptor residues) using software like AutoDock .
  • 3D-QSAR : Correlates substituent features (e.g., steric bulk, electrostatic potential) with activity data to guide rational design .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over time, highlighting regions for structural refinement . Example: Virtual screening of a quinoxaline library identified derivatives with nanomolar IC₅₀ against HIV RT .

Q. What strategies resolve contradictions in SAR data for analogs with similar scaffolds?

  • Meta-analysis of bioassay data : Compare IC₅₀ values across studies to distinguish assay-specific artifacts from true trends .
  • Crystallographic studies : Resolve stereoelectronic effects (e.g., quinoxaline orientation in RT’s active site) .
  • Free-energy perturbation (FEP) : Quantifies energy differences between analogs, explaining unexpected activity drops .

Q. How can late-stage functionalization improve synthetic efficiency?

  • C–H activation : Direct modification of the bicyclic core or quinoxaline ring avoids repetitive protection steps .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents post-synthesis .
  • Photoredox catalysis : Enables radical-based coupling under mild conditions, preserving sensitive functional groups .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Rodent behavioral assays : Test cognitive enhancement (e.g., Morris water maze) for nicotinic receptor agonists .
  • Microdialysis : Measures neurotransmitter release (e.g., dopamine, acetylcholine) in target brain regions .
  • PET/SPECT imaging : Tracks biodistribution and receptor occupancy using radiolabeled analogs .

Q. How do metabolic pathways influence the compound’s therapeutic index?

  • Cytochrome P450 profiling : Identifies major metabolizing enzymes (e.g., CYP3A4) using liver microsomes .
  • Metabolite identification : LC-MS/MS detects oxidative or hydrolytic products (e.g., sulfoxide formation at the thia group) .
  • Prodrug strategies : Mask polar groups (e.g., esterification of carboxylic acids) to enhance oral bioavailability .

Q. Methodological Notes

  • Contradictions in Synthesis : and describe divergent oxidation/reduction steps; optimal conditions depend on precursor stability and desired functional groups.
  • Commercial Source Reliability : Avoid vendors like Vulcanchem () due to insufficient characterization data; prioritize peer-reviewed synthetic protocols .

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